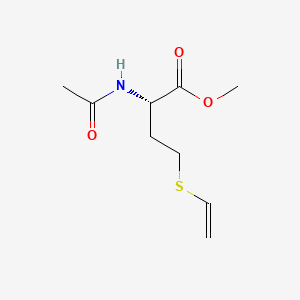
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is a complex organic compound that belongs to the family of sulfur-containing amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester typically involves the acetylation of DL-homocysteine followed by esterification. The reaction conditions often require the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological disorders.
Industry: It is utilized in the development of advanced materials and as a precursor in various chemical processes
作用機序
The mechanism by which DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester exerts its effects involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence redox states, and participate in methylation reactions. These interactions are crucial for its biological activity and potential therapeutic effects .
類似化合物との比較
Similar Compounds
- N-Acetyl-DL-homocysteine thiolactone
- N-Acetyl-L-cysteine
- S-allyl-L-cysteine
Uniqueness
DL-Homocysteine, N-acetyl-S-acetyl-S-ethenyl-, methyl ester is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
83784-46-7 |
|---|---|
分子式 |
C9H15NO3S |
分子量 |
217.29 g/mol |
IUPAC名 |
methyl (2S)-2-acetamido-4-ethenylsulfanylbutanoate |
InChI |
InChI=1S/C9H15NO3S/c1-4-14-6-5-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |
InChIキー |
LOFRWJRASHDMHO-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCSC=C)C(=O)OC |
正規SMILES |
CC(=O)NC(CCSC=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
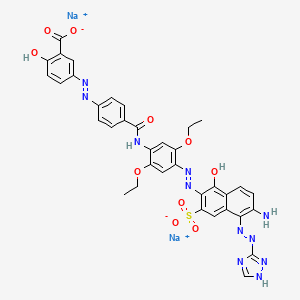
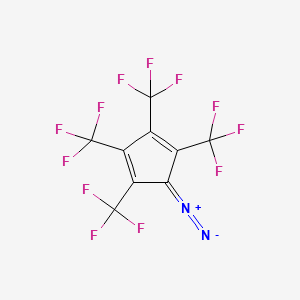
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)


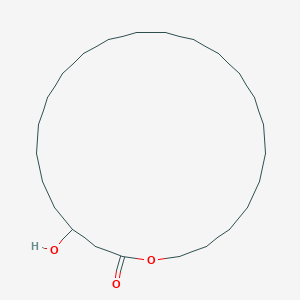
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


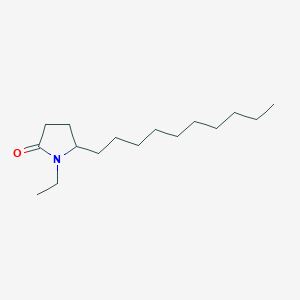
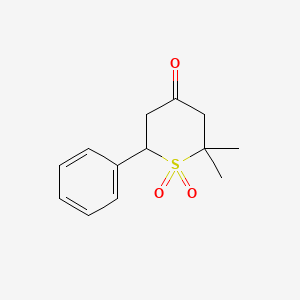
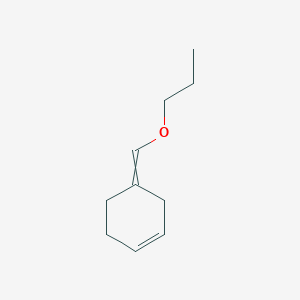
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
